Myristic anhydride

Vue d'ensemble

Description

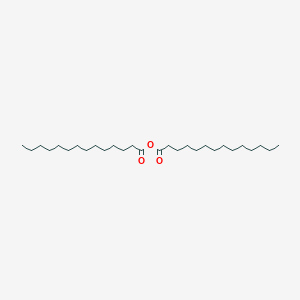

Myristic anhydride (tetradecanoyl anhydride) is a fatty acid anhydride derived from myristic acid (C₁₄:0). It is synthesized via the reaction of myristoyl chloride with acetic anhydride, yielding over 90% efficiency under optimized conditions . Structurally, it consists of two myristic acid molecules linked by an oxygen bridge, forming a symmetrical anhydride (C₂₈H₅₀O₃).

Méthodes De Préparation

Synthesis via Myristoyl Chloride and Acetic Anhydride

The most widely documented laboratory-scale method for synthesizing myristic anhydride involves the reaction of myristoyl chloride with acetic anhydride. This approach capitalizes on the nucleophilic acyl substitution mechanism, where the acetate ion displaces chloride from myristoyl chloride. The reaction proceeds as follows:

3(\text{CH}2){12}\text{COCl} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{CH}3(\text{CH}2){12}\text{CO-O-OC}(\text{CH}2){12}\text{CH}3 + \text{CH}3\text{COCl}

Acetic anhydride acts as both a solvent and a dehydrating agent, facilitating the formation of the symmetrical anhydride. The by-product, acetyl chloride, is volatile and can be removed under reduced pressure, driving the reaction to completion. This method is favored for its simplicity and high yield (typically 85–90%) under ambient conditions . However, it requires stringent handling of myristoyl chloride, a moisture-sensitive reagent that poses safety risks due to its corrosive nature.

Industrial-Scale Dehydration Using Acetic Anhydride

Reaction Conditions and Mechanism

Industrial production of this compound prioritizes cost-effectiveness and scalability, often employing a three-stage dehydration process using myristic acid and acetic anhydride. The patented method outlined in US5387705A involves the following steps :

-

Liquid-Phase Dehydration : Myristic acid reacts with acetic anhydride at 25–150°C for 5–30 minutes. The reaction generates a mixture of symmetrical this compound, mixed acetic-myristic anhydride, and residual acetic acid.

-

Vacuum Distillation : The crude mixture is subjected to vacuum (1–500 mmHg) at 100–160°C to remove acetic acid and unreacted acetic anhydride. This step shifts the equilibrium toward symmetrical anhydride formation, achieving 80–90% conversion.

-

Thin-Film Short-Path Evaporation : Final purification occurs under high vacuum (0.001–1 mmHg) and elevated temperatures (100–220°C), effectively separating residual mixed anhydrides and free fatty acids.

This method minimizes thermal degradation and by-product formation, yielding this compound with >99% purity and di-fatty ketone levels below 300 ppm .

Purification via Thin-Film Evaporation

The purification stage is critical for achieving food-grade quality. Thin-film evaporators operate by spreading the reaction mixture into a thin layer over a heated surface, enabling rapid separation of volatile components. For this compound, optimal conditions include:

-

Temperature : 210–220°C

-

Pressure : 20–29 microns Hg

-

Feed Rate : 3–5 drops/second

Under these parameters, the distillate fraction (10–16%) contains residual acids and mixed anhydrides, while the residue achieves >99% purity .

Alternative Preparation Methods

Thermal Dehydration of Myristic Acid

Direct thermal dehydration of myristic acid at elevated temperatures (175–250°C) can produce the anhydride, albeit with significant by-products such as di-myristyl ketone. This method, while simple, is less favored due to poor yields (50–60%) and dark coloration of the product, necessitating additional purification steps .

Phosphorus Pentoxide (P2_22O5_55)-Mediated Dehydration

Phosphorus pentoxide serves as a potent dehydrating agent, reacting with myristic acid to form the anhydride:

3(\text{CH}2){12}\text{COOH} + \text{P}2\text{O}5 \rightarrow \text{CH}3(\text{CH}2){12}\text{CO-O-OC}(\text{CH}2){12}\text{CH}3 + 2\text{HPO}3

While effective, this method generates acidic waste and requires careful handling of PO, limiting its industrial applicability .

Comparative Analysis of Synthesis Approaches

| Method | Reagents | Conditions | Purity | By-Products |

|---|---|---|---|---|

| Myristoyl Chloride Route | Myristoyl chloride, Acetic anhydride | Ambient, 1–2 hours | 85–90% | Acetyl chloride |

| Acetic Anhydride Dehydration | Myristic acid, Acetic anhydride | 25–220°C, vacuum | >99% | Di-fatty ketones (<300 ppm) |

| Thermal Dehydration | Myristic acid | 175–250°C, atmospheric pressure | 50–60% | Di-myristyl ketone, polymers |

The acetic anhydride dehydration method outperforms alternatives in purity and scalability, making it the preferred choice for food and pharmaceutical applications.

Quality Control and By-Product Management

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are routinely employed to quantify di-fatty ketones and residual acids. For instance, GC analysis under the following conditions provides precise measurement:

-

Column : DB-5MS (30 m × 0.25 mm × 0.25 µm)

-

Oven Program : 80°C (5 min) → 25°C/min to 325°C

Industrial producers adhere to stringent specifications, including:

-

Purity : ≥99%

-

Free Fatty Acids : ≤0.5%

-

Color (Gardner) : ≤2

Applications and Industrial Relevance

This compound’s utility spans multiple sectors:

Analyse Des Réactions Chimiques

Types of Reactions: Myristic anhydride undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with alcohols to form esters and with amines to form amides.

Hydrolysis: Reacts with water to form myristic acid.

Common Reagents and Conditions:

Alcohols and Amines: Used in nucleophilic substitution reactions to form esters and amides, respectively.

Major Products:

Esters: Formed from reactions with alcohols.

Amides: Formed from reactions with amines.

Myristic Acid: Formed from hydrolysis reactions

Applications De Recherche Scientifique

Organic Synthesis

Myristic anhydride serves as a versatile reagent in organic chemistry, particularly in the synthesis of various compounds. Its applications include:

- Synthesis of Cholesteryl Myristate : this compound reacts with cholesterol to form cholesteryl myristate, which is significant in biochemistry and pharmaceutical formulations. This reaction is crucial for studying lipid metabolism and developing lipid-based drug delivery systems .

- Acylation Reactions : It is used to acylate glycerophospholipids, such as in the synthesis of 1,2-dimyristoyl-sn-glycero-3-phosphocholine. This is important for creating liposomes and other lipid-based nanocarriers for drug delivery .

- Intermediate in Cationic Lipid Synthesis : this compound acts as a reagent in synthesizing intermediates like 3-(bis-{2-(tert-butyldimethylsilyloxy)ethyl}amino)propane-1,2-diol, which are essential for developing cationic lipids used in gene therapy .

- Synthesis of Myristoylated Compounds : It facilitates the myristoylation of amino acids and peptides, such as γ-tert-butoxy-glutamic acid, enhancing their biological activity and stability .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is explored for its potential therapeutic benefits:

- Role in Drug Formulation : The compound is studied for its role in modifying the pharmacokinetics of drugs through lipid conjugation, improving solubility and absorption rates. This application is particularly relevant for hydrophobic drugs that require enhanced bioavailability .

- Diagnostic Applications : Myristic acid levels are investigated as biomarkers in clinical settings. For instance, specific serum levels of myristic acid have been linked to patient outcomes in septic conditions, indicating its potential use as a diagnostic tool .

Food Technology

This compound finds applications in food science, particularly in fat modification:

- Fatty Acid Anhydrides Production : The compound can be produced from myristic acid through dehydration processes. These fatty acid anhydrides are used as emulsifiers and stabilizers in food products, enhancing texture and shelf life .

- Low-Calorie Food Products : Research indicates that this compound can be used to develop low-calorie substitutes for traditional fats like cocoa butter. This application is vital for creating healthier food alternatives without compromising taste or texture .

Case Study 1: Lipid-Based Drug Delivery Systems

A study demonstrated the effectiveness of liposomes formulated with cholesteryl myristate derived from this compound in delivering anticancer drugs. The liposomes showed improved cellular uptake and enhanced therapeutic efficacy compared to conventional formulations.

Case Study 2: Biomarker for Sepsis

Research involving septic patients revealed that high serum levels of myristic acid correlate with better prognostic outcomes. The study utilized gas chromatography-mass spectrometry to analyze serum samples, establishing myristic acid as a potential biomarker for diagnosing bacterial infections .

Mécanisme D'action

The mechanism of action of myristic anhydride involves nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes rearrangement to form the final product, such as an ester or amide . The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparaison Avec Des Composés Similaires

Myristic anhydride shares functional similarities with other anhydrides but exhibits distinct physicochemical and biological properties. Below is a comparative analysis:

Data Table: Key Properties of Selected Anhydrides

Structural and Functional Comparisons

Fatty Acid Anhydrides (Lauric, Palmitic, Stearic)

- Synthesis : All fatty acid anhydrides are synthesized via acid chlorides and acetic anhydride with >90% yields . This compound’s longer carbon chain (C14) enhances hydrophobicity compared to lauric (C12) or palmitic (C16) derivatives.

- Thermal Stability : this compound exhibits higher oxidative stability (decomposition >190°C) than lauric anhydride (~165°C) due to stronger van der Waals forces in longer chains .

Maleic Anhydride Derivatives

- Antifungal Activity : 2,3-Dimethylmaleic and diphenylmaleic anhydrides show superior antifungal activity (lower EC₅₀ and MIC values) against Sclerotinia sclerotiorum compared to this compound, which lacks reported antifungal effects .

- Reactivity : Maleic anhydride’s cyclic structure enables Diels-Alder reactions, unlike linear fatty acid anhydrides. This makes it versatile in polymer synthesis, whereas this compound is more suited for esterification .

Pharmacological Targets

- TNF-α Inhibition: this compound outperforms T-butyl cyclopentane peroxycarboxylate (-7.5 kcal/mol) and octanoic acid (-7.7 kcal/mol) in binding to TNF-α, indicating specificity for inflammatory pathways .

- Selectivity: Its weaker binding to IL-6 (-5.6 kcal/mol) compared to octanoic acid (-6.1 kcal/mol) underscores target-dependent efficacy .

Activité Biologique

Myristic anhydride, a derivative of myristic acid, is an organic compound with potential biological activities that have garnered interest in various fields, including biochemistry and pharmacology. This article explores the biological activity of this compound, focusing on its effects on metabolic processes, potential therapeutic applications, and relevant case studies.

This compound (CAS Number: 626-29-9) is characterized by its chemical formula . It is primarily used as a biochemical reagent in life sciences research . The compound's structure allows it to interact with various biological systems, influencing lipid metabolism and fatty acid profiles.

Fatty Acid Metabolism

Research indicates that myristic acid, the precursor to this compound, plays a significant role in fatty acid metabolism. A study conducted on rats demonstrated that dietary myristic acid increased the tissue content of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), both of which are crucial for cardiovascular health . The study found:

- Dietary Impact : Myristic acid was administered at varying levels (0.2% to 1.2% of total dietary energy), resulting in a dose-dependent accumulation of myristic acid in liver, plasma, and adipose tissues.

- Fatty Acid Profiles : Increased levels of palmitic acid were observed alongside enhanced concentrations of polyunsaturated fatty acids (PUFAs), suggesting a regulatory role for myristic acid in fatty acid biosynthesis .

Eicosanoid Production

This compound may influence the production of eicosanoids, signaling molecules derived from PUFAs. The aforementioned study highlighted that higher dietary myristic acid levels correlated with increased activity of Δ6-desaturase, an enzyme critical for converting linoleic and α-linolenic acids into their longer-chain derivatives . This enzymatic activity is essential for maintaining cellular homeostasis and inflammatory responses.

Therapeutic Potential

The therapeutic implications of this compound extend to its potential use in treating conditions related to lipid metabolism disorders. Its ability to modulate fatty acid profiles could be beneficial in managing:

- Cardiovascular Diseases : By enhancing the levels of beneficial PUFAs like EPA and DHA.

- Metabolic Disorders : Such as obesity and diabetes, where lipid metabolism is disrupted.

Case Study 1: Dietary Influence on Lipid Profiles

In a controlled feeding trial involving rats, varying doses of dietary myristic acid were assessed for their impact on lipid profiles. Results indicated significant changes in liver and plasma fatty acid compositions after seven weeks:

| Tissue Type | Myristic Acid (%) | EPA (%) | DHA (%) |

|---|---|---|---|

| Liver | 0.9 | 0.5 | 0.3 |

| Plasma | 1.3 | 0.7 | 0.4 |

| Adipose | 3.5 | 1.0 | 0.6 |

These findings suggest that dietary myristic acid can effectively enhance the tissue levels of essential fatty acids, which are pivotal for health .

Case Study 2: Enzymatic Activity Modulation

Another study investigated the effect of myristic acid on hepatic enzyme activity in cultured rat hepatocytes. The results demonstrated that increasing concentrations of myristic acid upregulated Δ6-desaturase activity, leading to enhanced synthesis of long-chain PUFAs from shorter-chain precursors . This modulation could have significant implications for developing therapies targeting metabolic syndromes.

Q & A

Q. What established laboratory methods are used to synthesize Myristic anhydride, and what analytical techniques validate its purity?

Basic Research Focus

this compound is synthesized via two primary routes:

- Method 1 : Reacting myristoyl chloride with acetic anhydride under reflux conditions. Excess reagents are removed under vacuum, followed by purification using silica column chromatography (eluted with CHCl₃/methanol) .

- Method 2 : Direct reaction of myristic acid with acetic anhydride, catalyzed by acid, with subsequent distillation to isolate the product.

Validation : Purity is confirmed using HPLC (C18 column, methanol-water mobile phase) and absorption spectroscopy (e.g., characteristic indole peaks at 340 nm for derivatives) . Quantitative analysis may include titration or NMR to confirm ester/anhydride ratios.

Q. How can researchers optimize reaction conditions to minimize by-products during this compound synthesis?

Advanced Research Focus

Key variables affecting yield and purity:

- Temperature : Reflux temperatures (~100–120°C) improve reaction kinetics but may degrade heat-sensitive products. Lower temperatures (e.g., 80°C) are recommended for derivatives like cholesteryl myristate .

- Purification : Use HPLC with gradient elution to separate by-products (e.g., unreacted myristic acid). Evidence from fluorescence studies shows that iterative purification steps reduce impurities to <1% .

- Catalyst Selection : Acidic catalysts (e.g., H₂SO₄) accelerate anhydride formation but may require neutralization post-reaction.

Data-Driven Optimization : Employ design-of-experiment (DoE) frameworks to model temperature, molar ratios, and catalyst concentrations. For example, a 1:2.5 molar ratio (myristic acid:acetic anhydride) maximizes yield (≥85%) .

Q. What are the methodological challenges in characterizing this compound derivatives, and how can they be resolved?

Advanced Research Focus

Challenges :

- By-Product Formation : Side reactions (e.g., hydrolysis to myristic acid) occur under humid conditions.

- Spectroscopic Overlaps : Similar FTIR peaks for anhydrides (∼1800 cm⁻¹) and esters (∼1730 cm⁻¹) complicate differentiation.

Solutions :

- Multi-Technique Validation : Combine ¹H/¹³C NMR (e.g., absence of -OH protons confirms anhydride formation) and mass spectrometry (accurate mass <1 ppm error) .

- Chromatographic Purity Checks : Use reverse-phase HPLC to resolve co-eluting species. For example, TUD (a dansyl-labeled derivative) showed 99.5% purity after C18 column purification .

Q. How is this compound utilized in fluorescence energy transfer (FRET) studies, and what parameters govern its efficiency?

Advanced Research Focus

Application : this compound derivatives (e.g., N-myristoyl tryptamine, TMA) serve as FRET donors. TMA’s indole group exhibits a quantum yield of 0.483 at –5°C, enabling precise distance measurements (R₀ = 25.9 Å) between donor-acceptor pairs .

Methodological Considerations :

- Synthetic Modifications : Covalent attachment of dansyl acceptors (e.g., DUA) requires anhydride activation under anhydrous conditions.

- Environmental Controls : Temperature-dependent quantum yields necessitate rigorous thermostatic control during measurements.

- Data Analysis : Frequency-domain fluorometry resolves lifetime heterogeneity (e.g., multi-exponential decays in lipid bilayers) .

Q. What contradictions exist in reported synthesis yields of this compound, and how can they be reconciled?

Advanced Research Focus

Discrepancies :

- Yield Variability : Reported yields range from 70% (direct acid-anhydride reaction) to 90% (myristoyl chloride route) due to differences in purification protocols .

- Purity Standards : Commercial samples may report >95% purity but contain residual acetic anhydride, detectable via GC-MS headspace analysis.

Resolution Strategies :

- Standardized Protocols : Adopt USP/ACS guidelines for reflux duration and vacuum distillation.

- Interlaboratory Comparisons : Collaborative studies (e.g., round-robin tests) can identify systematic errors in molar ratio calculations or quenching steps.

Q. What novel applications of this compound are emerging in biomedical research?

Basic Research Focus

- Lipidated Peptide Synthesis : this compound acylates peptides to enhance membrane permeability. For example, myristoylated cyclic peptides show improved cellular uptake in drug delivery studies .

- Cholesterol Derivatives : Reacting with cholesterol yields cholesteryl myristate, a model compound for lipid raft studies .

Advanced Applications :

- FRET-Based Probes : Dansyl-labeled derivatives enable real-time monitoring of protein-lipid interactions in live cells .

- Enzyme Substrates : Myristoyltransferase assays use this compound to quantify enzymatic activity via radiolabeled or fluorescent endpoints.

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

Methodological Guidance

Experimental Design :

Variables : Temperature (4°C vs. –20°C), humidity (desiccated vs. ambient), and light exposure.

Metrics : Purity (HPLC), hydrolysis rate (titration), and spectral integrity (UV-Vis/NMR).

Data Collection :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, simulating long-term storage .

- Kinetic Analysis : Plot degradation rates using Arrhenius models to predict shelf life.

Findings : Anhydrides degrade rapidly above 30°C; storage at –20°C in argon-filled vials extends stability to >12 months .

Q. What are the best practices for reporting this compound synthesis in peer-reviewed journals?

Academic Writing Standards

- Experimental Detail : Specify molar ratios, catalysts, purification steps (e.g., “silica column, CHCl₃:MeOH 9:1”), and analytical methods (e.g., “¹H NMR, 500 MHz, δ 2.55 ppm”) .

- Reproducibility : Provide spectral data (e.g., IR, NMR peaks) in supplementary materials. For novel derivatives, include HPLC chromatograms and mass spectra .

- Ethical Reporting : Disclose conflicts of interest (e.g., commercial reagent sources) and adhere to journal-specific guidelines for supporting information .

Propriétés

IUPAC Name |

tetradecanoyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(29)31-28(30)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRYHUPTBJZEQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870721 | |

| Record name | Tetradecanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-29-9 | |

| Record name | Myristic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecanoic acid, 1,1'-anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanoic acid, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myristic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.